7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
The compound 7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic tricyclic quinolinone derivative characterized by a dioxolo[4,5-g]quinolin-8-one core. Key structural features include a 3,4-dimethylbenzoyl group at position 7 and a 4-fluorophenylmethyl substituent at position 5 (Figure 1). These modifications distinguish it from simpler quinolinone derivatives and may influence its physicochemical and biological properties, such as lipophilicity, electronic distribution, and receptor binding affinity.
Properties
IUPAC Name |
7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO4/c1-15-3-6-18(9-16(15)2)25(29)21-13-28(12-17-4-7-19(27)8-5-17)22-11-24-23(31-14-32-24)10-20(22)26(21)30/h3-11,13H,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKWFGCOIDJKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one , identified by CAS number 904451-04-3 , is a synthetic derivative with potential biological significance. Its structure indicates potential interactions with various biological targets, making it a candidate for pharmacological studies.
- Molecular Formula : CHFNO
- Molecular Weight : 429.4 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an inhibitor of enzymes related to neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound's structure suggests that it may exhibit dual inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are critical targets in AD treatment.
Enzyme Inhibition Studies
Recent research has highlighted the importance of dual AChE and MAO-B inhibitors in treating Alzheimer's disease. For instance:
- Acetylcholinesterase Inhibition : Compounds similar to the target compound have shown significant AChE inhibitory activity with IC values ranging from 23.4 nM to over 100 nM, indicating strong potential for cognitive enhancement through increased acetylcholine levels in the brain .
- Monoamine Oxidase B Inhibition : The inhibition profile for MAO-B has also been promising. Compounds exhibiting IC values comparable to known inhibitors like selegiline suggest that this compound could effectively reduce neurotoxic levels of monoamines in patients with AD .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Binding : The compound may bind to the active sites of AChE and MAO-B, preventing substrate access and subsequent enzyme activity.
- Molecular Interactions : Computational studies have indicated that structural features such as the dioxole moiety enhance binding affinity to these enzymes, facilitating stronger interactions at the molecular level .
Comparative Activity Table
| Compound | Target Enzyme | IC (nM) | Reference |
|---|---|---|---|
| This compound | AChE | TBD | |
| Compound 4f | AChE | 23.4 ± 1.1 | |
| Compound 4f | MAO-B | 40.3 ± 1.7 | |
| Donepezil | AChE | 20.1 ± 1.4 | |
| Selegiline | MAO-B | 37.4 ± 1.6 |
Case Studies and Research Findings
Research has demonstrated that compounds similar to the target molecule exhibit significant neuroprotective effects through their ability to inhibit key enzymes involved in neurotransmitter degradation:
- Neuroprotective Effects : Studies have shown that inhibition of AChE can lead to increased levels of acetylcholine, improving synaptic transmission and cognitive function in models of Alzheimer's disease .
- Amyloid Beta Aggregation : Some derivatives have also been evaluated for their ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's pathology. This suggests a multifaceted approach where compounds not only enhance neurotransmitter levels but also mitigate plaque formation .
- In Silico Studies : Molecular docking simulations have reinforced the findings from biological assays by demonstrating favorable binding interactions between these compounds and enzyme active sites .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound's structure suggests potential activity against various cancer cell lines due to the presence of the quinoline moiety, which is known for its ability to inhibit tumor growth. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit angiogenesis .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. The incorporation of fluorinated phenyl groups may enhance the lipophilicity and cellular uptake of the compound, potentially leading to increased efficacy against bacterial and fungal pathogens. Preliminary studies suggest that compounds with similar frameworks exhibit broad-spectrum antimicrobial activity .
Materials Science
Fluorescent Probes
The unique structure of 7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one makes it a candidate for use as a fluorescent probe in various applications. Its ability to emit fluorescence under UV light can be exploited in bioimaging techniques and as a marker in cellular studies .
Polymer Composites
In materials science, this compound can be integrated into polymer matrices to enhance the mechanical and thermal properties of the resulting composites. The incorporation of such functionalized quinoline derivatives can lead to improved performance characteristics in applications ranging from protective coatings to electronic devices .
Biological Studies
Cellular Imaging
Due to its fluorescent properties, this compound is suitable for use in cellular imaging studies. It can be used to track cellular processes and dynamics in real-time, providing insights into cellular behavior under various conditions .
Drug Delivery Systems
The compound's structural features may also allow it to function as a drug delivery vehicle. Its ability to form complexes with various therapeutic agents could enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable tool in pharmaceutical formulations .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 3,4-dimethylbenzoyl group in the target compound likely increases lipophilicity compared to analogs with single substituents (e.g., 4-fluorobenzoyl in CAS 904433-73-4) .
Spectroscopic and Computational Data
- NMR Trends: Fluorine-containing analogs (e.g., 3,4-bis(4-fluorophenyl)quinoline) show distinct ¹⁹F NMR shifts (~-115 ppm for ⁴JCF coupling) and ¹H-NMR signals for aromatic protons (δ 6.7–7.7 ppm) . The target compound’s 4-fluorophenylmethyl group may exhibit similar splitting patterns.
- DFT Studies: For Phenyl-7,8-dihydro[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one, B3LYP/6-31G* calculations predict a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity. The 3,4-dimethylbenzoyl group in the target compound could lower this gap due to electron-donating methyl groups .
Q & A
Basic: What synthetic strategies are recommended for constructing the [1,3]dioxolo[4,5-g]quinolin-8-one core, and how can reaction conditions be optimized?
Answer:
The synthesis of the [1,3]dioxoloquinolinone scaffold typically involves cyclization reactions. A palladium-catalyzed reductive cyclization approach (e.g., using nitroarenes and formic acid derivatives as CO surrogates) can efficiently form the heterocyclic core . Key optimizations include:
- Catalyst selection : Pd(OAc)₂ with ligands like Xantphos enhances cyclization efficiency.
- Solvent system : A mixture of DMF/H₂O (4:1) improves solubility and reaction homogeneity.
- Temperature control : Maintaining 80–100°C ensures proper activation of intermediates.
For functionalization (e.g., 3,4-dimethylbenzoyl or 4-fluorophenylmethyl groups), sequential Suzuki-Miyaura couplings or nucleophilic substitutions are recommended, with careful monitoring of regioselectivity using TLC or HPLC .
Advanced: How can discrepancies between spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?
Answer:
Conflicts between NMR-derived proton environments and X-ray crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To resolve these:
- Variable-temperature NMR : Conduct experiments at 298 K and 223 K to identify dynamic equilibria affecting peak splitting .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed tautomeric forms .
- Single-crystal X-ray diffraction : Prioritize high-resolution datasets (R factor < 0.05) to confirm bond lengths and angles, as demonstrated in similar quinolinone derivatives .
Basic: What chromatographic techniques are optimal for purity assessment and isolation of this compound?
Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for baseline separation of closely eluting byproducts. Monitor at λ = 254 nm for aromatic chromophores .
- Preparative TLC : Employ silica gel GF254 plates with ethyl acetate/hexane (3:7) for small-scale purification.
- Mass-directed purification : LC-MS (ESI+) confirms molecular ion integrity ([M+H]⁺ expected) and identifies halogenated impurities .
Advanced: What methodologies are suitable for investigating the compound’s interaction with neurotransmitter receptors (e.g., GABAₐ or serotonin receptors)?
Answer:
- In vitro radioligand binding assays : Use ³H-labeled muscimol (for GABAₐ) or ³H-5-HT (for serotonin receptors) in competitive binding studies. Normalize data to reference agonists (e.g., diazepam) and validate with Scatchard analysis .
- Molecular docking : Perform in silico docking (AutoDock Vina) using receptor structures (PDB: 6HUO for GABAₐ) to predict binding poses. Cross-validate with mutagenesis studies targeting key residues (e.g., α1-His101) .
Basic: How can solubility and stability be systematically evaluated under physiological conditions?
Answer:
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Quantify via UV-Vis spectroscopy at λ_max (e.g., 310 nm for quinolinones) .
- Stability studies : Incubate at 37°C for 24–72 hours. Monitor degradation via LC-MS; common pathways include hydrolysis of the dioxolane ring or demethylation .
Advanced: How to address contradictions between computational predictions and experimental LogP/melting point data?
Answer:
- LogP recalibration : Use experimental octanol/water partition coefficients (e.g., HPLC-derived retention times) to adjust atomistic contributions in software like MarvinSuite .
- Thermal analysis : Differential Scanning Calorimetry (DSC) provides precise melting points. Compare with computed values (e.g., via COSMO-RS) and adjust force fields for bulky substituents (e.g., 4-fluorophenylmethyl) .
Basic: What precautions are critical for handling fluorinated and methylated intermediates during synthesis?
Answer:
- Fluorinated intermediates : Use sealed reactors to prevent HF release during acidic workups. Neutralize waste with Ca(OH)₂ .
- Methylation agents : Avoid excess MeI; quench with Na₂S₂O₃ to prevent genotoxic byproducts. Monitor via GC-MS for residual methylating agents .
Advanced: How can regioselectivity challenges in functionalizing the quinolinone core be mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
